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Compound of Interest

Compound Name: 2',3-O-Isopropylidenecytidine

Cat. No.: B1583217

An In-depth Technical Guide to 2',3'-O-
Isopropylidenecytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-O-Isopropylidenecytidine is a protected nucleoside derivative of cytidine, a fundamental
component of ribonucleic acid (RNA). The introduction of the isopropylidene group at the 2' and
3' positions of the ribose sugar serves as a crucial protecting group strategy in synthetic
organic chemistry, particularly in the synthesis of modified nucleosides, nucleotides, and
oligonucleotides. This temporary protection allows for selective modification at other positions
of the cytidine molecule, such as the 5'-hydroxyl group or the cytosine base. Its application is
pivotal in the development of therapeutic oligonucleotides, antiviral agents, and other
specialized biochemical probes. This guide provides a comprehensive overview of the physical
and chemical properties of 2',3'-O-Isopropylidenecytidine, detailed experimental protocols for
its synthesis and purification, and its role in further chemical transformations.

Physical and Chemical Properties

The physical and chemical characteristics of 2',3'-O-lIsopropylidenecytidine are fundamental
to its handling, application in synthesis, and analytical characterization.
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Table 1: Physical and Chemical Properties of 2',3'-O-
Isopropylidenecytidine

Property Value Source/Comment
Molecular Formula C12H17N30s [1]
Molecular Weight 283.28 g/mol [1]
CAS Number 362-42-5 [2]
White to off-white crystalline General knowledge from
Appearance . _ _
solid chemical suppliers
Data not available for cytidine The melting point for the
) ) derivative. (2',3'-O- analogous adenosine
Melting Point ) ) ) )
Isopropylideneadenosine: 221-  compound is provided for
222 °C) reference.
Soluble in polar organic
solvents such as methanol,
N ethanol, and General solubility trends for
Solubility

dimethylformamide (DMF).
Limited solubility in water and

non-polar organic solvents.

protected nucleosides.

Storage Conditions

Store in a cool, dry place,
protected from light and

moisture.

[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2',3'-
O-Isopropylidenecytidine.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule. While a specific, experimentally verified spectrum with full assignment for 2',3"'-O-
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Isopropylidenecytidine is not readily available in the public domain, the expected chemical
shifts can be predicted based on the structure and data from analogous compounds.

Predicted *H NMR Chemical Shifts (in DMSO-ds):

H-6: ~7.8 ppm (d)

e H-5:~5.8 ppm (d)

e H-1"~5.9 ppm (d)

e H-2', H-3" ~4.8-5.0 ppm (M)

e H-4" ~4.2 ppm (m)

e H-5'a, H-5'b: ~3.5-3.7 ppm (m)

 |sopropylidene CHs: ~1.3, 1.5 ppm (S)

e NH2: ~7.2 ppm (br s)

5'-OH: ~5.1 ppm (t)

Predicted 13C NMR Chemical Shifts (in DMSO-de):

e C-4:~165 ppm

e C-2: ~155 ppm

e C-6: ~141 ppm

e C-5:~94 ppm

e C-1" ~90 ppm

e C-4" ~85 ppm

e C-2',C-3" ~81-83 ppm
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e C-5"~61 ppm
 |Isopropylidene C(CHs)2: ~113 ppm

 |sopropylidene CHs: ~25, 27 ppm

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. For 2',3'-O-Isopropylidenecytidine, the expected molecular ion peak [M+H]* would
be at m/z 284.29.

Expected Fragmentation Pattern (Electron lonization - El): The fragmentation of 2',3'-O-
Isopropylidenecytidine under EI-MS would likely involve the loss of the isopropylidene group,
cleavage of the glycosidic bond, and fragmentation of the ribose and cytosine rings. Key
expected fragments include:

e m/z 268: [M - CHs]*
e m/z 111: [Cytosine+H]*

e m/z 173: [Ribose-isopropylidene fragment]*

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of 2',3'-
O-Isopropylidenecytidine.

Synthesis of 2',3'-O-Isopropylidenecytidine
This protocol describes the acid-catalyzed reaction of cytidine with acetone.
Materials:

e Cytidine

e Anhydrous Acetone

e 2,2-Dimethoxypropane
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Concentrated Sulfuric Acid (or other acid catalyst like p-toluenesulfonic acid)
Saturated Sodium Bicarbonate solution

Anhydrous Sodium Sulfate

Methanol

Diethyl Ether

Procedure:

Suspend cytidine in a mixture of anhydrous acetone and 2,2-dimethoxypropane in a round-
bottom flask equipped with a magnetic stirrer.

Cool the mixture in an ice bath.

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension with
vigorous stirring.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

Once the reaction is complete, neutralize the acid catalyst by slowly adding saturated
sodium bicarbonate solution until the effervescence ceases.

Filter the mixture to remove any inorganic salts.
Evaporate the filtrate under reduced pressure to obtain a crude solid.
Dissolve the crude solid in a minimal amount of methanol.

Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent to
yield the crude 2',3'-O-Isopropylidenecytidine.

Purification by Recrystallization

Recrystallization is a common method to purify the crude product.
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Procedure:

Dissolve the crude 2',3'-O-Isopropylidenecytidine in a minimum amount of hot methanol.

« If colored impurities are present, a small amount of activated charcoal can be added, and the
hot solution is filtered through a pad of celite.

 Allow the hot, clear solution to cool slowly to room temperature.
o Further cool the solution in an ice bath to maximize crystal formation.
o Collect the crystals by vacuum filtration using a Blichner funnel.

e Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble
impurities.

Dry the purified crystals under vacuum to obtain pure 2',3'-O-lsopropylidenecytidine.

Applications in Drug Development and Research

2',3'-O-Isopropylidenecytidine is a versatile intermediate in the synthesis of various
biologically active molecules.

Synthesis of Phosphoramidites for Oligonucleotide
Synthesis

One of the primary applications of 2',3'-O-Isopropylidenecytidine is in the preparation of
phosphoramidite building blocks for automated solid-phase oligonucleotide synthesis.

Phosphoramidite Synthesis

5'-O-DMT Protection

2-Cyanoethyl N,N-diisopropyl-
chlorophosphoramidite, DIPEA

2',3-O-Isopropylidenecytidine DMI=CRIEyricine Cytidine Phosphoramidite

Phosphitylation at 3'-OH
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Click to download full resolution via product page
Caption: Workflow for the synthesis of a cytidine phosphoramidite building block.

The workflow begins with the selective protection of the 5'-hydroxyl group of 2',3'-O-
Isopropylidenecytidine with a dimethoxytrityl (DMT) group. This is followed by phosphitylation
of the free 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. The resulting
phosphoramidite is then ready for use in automated oligonucleotide synthesizers.

Logical Relationships in Synthesis

The synthesis of 2',3'-O-Isopropylidenecytidine and its subsequent conversion to a
phosphoramidite involves a series of logical steps centered around the use of protecting
groups to achieve regioselectivity.
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Protection of 5'-OH
(DMT group)

irects reaction to 3'-position

Activation of 3'-OH
(Phosphitylation)

:

Protected Cytidine Phosphoramidite

Click to download full resolution via product page
Caption: Logical flow of the synthetic strategy.

This diagram illustrates the strategic use of the isopropylidene protecting group to free up the
5'- and subsequently the 3'-hydroxyl groups for specific chemical modifications, which is a
cornerstone of nucleoside chemistry for oligonucleotide synthesis.

Conclusion
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2',3'-O-Isopropylidenecytidine is an indispensable tool for chemists and researchers in the
field of drug development and nucleic acid chemistry. Its well-defined physical and chemical
properties, coupled with established synthetic and purification protocols, make it a reliable
starting material for the construction of complex and biologically important molecules. A
thorough understanding of its characteristics and handling is crucial for its effective utilization in
the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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